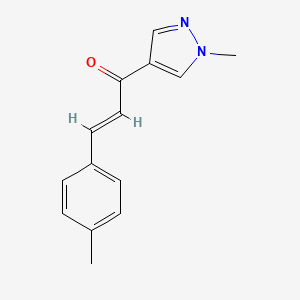
6-(5-Chlorothiophen-2-yl)pyridazin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Chlorothiophen-2-yl)pyridazin-3-ol is a chemical compound that belongs to the class of pyridazine derivatives. It has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The compound’s structure features a pyridazine ring substituted with a chlorothiophene moiety, which contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Chlorothiophen-2-yl)pyridazin-3-ol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chlorothiophene Moiety: The chlorothiophene group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature and Pressure: Controlled temperature and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 6-(5-Chlorothiophen-2-yl)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(5-Chlorothiophen-2-yl)pyridazin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(5-Chlorothiophen-2-yl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: Act as an inhibitor of certain enzymes involved in disease pathways.
Modulate Receptors: Bind to and modulate the activity of specific receptors.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
- 6-(5-Chlorothiophen-2-yl)pyridazin-3-amine
- 6-(5-Bromothiophen-2-yl)pyridazin-3-ol
- 6-(5-Methylthiophen-2-yl)pyridazin-3-ol
Comparison:
- 6-(5-Chlorothiophen-2-yl)pyridazin-3-ol stands out due to its unique combination of the chlorothiophene and pyridazine moieties, which confer distinct chemical and biological properties.
- 6-(5-Bromothiophen-2-yl)pyridazin-3-ol has similar structural features but with a bromine atom, leading to different reactivity and biological activity.
- 6-(5-Methylthiophen-2-yl)pyridazin-3-ol features a methyl group instead of chlorine, which affects its chemical behavior and potential applications.
Propiedades
Fórmula molecular |
C8H5ClN2OS |
|---|---|
Peso molecular |
212.66 g/mol |
Nombre IUPAC |
3-(5-chlorothiophen-2-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H5ClN2OS/c9-7-3-2-6(13-7)5-1-4-8(12)11-10-5/h1-4H,(H,11,12) |
Clave InChI |
CCUDPJRJYMOUDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NN=C1C2=CC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-[2-(3-chlorophenyl)ethenyl]-1H-pyrazole](/img/structure/B11817869.png)




